molecular formula C14H4Br4O6 B13140969 2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 106897-88-5

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Cat. No.: B13140969
CAS No.: 106897-88-5
M. Wt: 587.8 g/mol
InChI Key: QGALPHGIIWEXMC-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a brominated anthraquinone derivative. This compound is known for its unique structural properties, which include four bromine atoms and four hydroxyl groups attached to an anthracene-9,10-dione core. The molecular formula of this compound is C14H4Br4O6, and it has a molecular weight of 587.79 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves the bromination of 1,4,5,8-tetrahydroxyanthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction mixture is stirred for several hours to ensure complete bromination, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other brominated anthracene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetrabromonaphthalene: Another brominated aromatic compound with similar structural features.

    2,3,6,7-Tetrabromoanthracene: A related anthracene derivative with bromine substitutions.

    2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene: A compound with similar hydroxyl and bromine substitutions.

Uniqueness

2,3,6,7-Tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its specific combination of bromine and hydroxyl groups on the anthracene-9,10-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

106897-88-5

Molecular Formula

C14H4Br4O6

Molecular Weight

587.8 g/mol

IUPAC Name

2,3,6,7-tetrabromo-1,4,5,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H4Br4O6/c15-5-6(16)12(22)2-1(11(5)21)9(19)3-4(10(2)20)14(24)8(18)7(17)13(3)23/h21-24H

InChI Key

QGALPHGIIWEXMC-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1O)Br)Br)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Br)Br)O

Origin of Product

United States

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